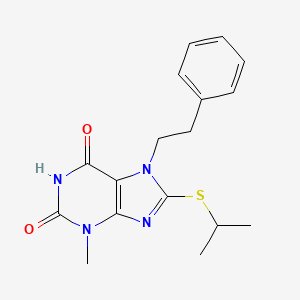8-Isopropylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione
CAS No.: 313470-89-2
Cat. No.: VC6727596
Molecular Formula: C17H20N4O2S
Molecular Weight: 344.43
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 313470-89-2 |
|---|---|
| Molecular Formula | C17H20N4O2S |
| Molecular Weight | 344.43 |
| IUPAC Name | 3-methyl-7-(2-phenylethyl)-8-propan-2-ylsulfanylpurine-2,6-dione |
| Standard InChI | InChI=1S/C17H20N4O2S/c1-11(2)24-17-18-14-13(15(22)19-16(23)20(14)3)21(17)10-9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,19,22,23) |
| Standard InChI Key | AJIJYZFXGFISDF-UHFFFAOYSA-N |
| SMILES | CC(C)SC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s IUPAC name, 8-isopropylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione, systematically describes its structure:
-
Purine core: A bicyclic system comprising fused pyrimidine and imidazole rings.
-
Substituents:
-
8-isopropylsulfanyl: A thioether group with an isopropyl branch, enhancing lipophilicity.
-
3-methyl: A methyl group at position 3, sterically influencing reactivity.
-
7-phenethyl: A phenethyl chain at position 7, introducing aromaticity and bulk.
-
The molecular formula is , with a molecular weight of 344.439 g/mol . Its structure aligns with xanthine derivatives, though the sulfur-containing substituent distinguishes it from classical purines like caffeine or theophylline.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.439 g/mol |
| MDL Number | MFCD01142765 |
| Canonical SMILES | CC(C)SC1=NC2=C(N1CCOC3=CC=CC=C3)C(=O)N(C(=O)N2)C |
Spectroscopic Characterization
Limited analytical data are publicly available, as the compound is marketed by Sigma-Aldrich as part of a rare chemical collection without reported NMR, IR, or mass spectrometry profiles . Comparative analysis with analogous purines suggests:
-
NMR: Expected singlets for the methyl group (δ ~3.1 ppm) and aromatic protons from the phenethyl moiety (δ ~7.2–7.4 ppm).
-
Mass Spectrometry: A molecular ion peak at m/z 344.4 (M+H)+, with fragmentation patterns reflecting cleavage at the sulfanyl and phenethyl groups.
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis protocols for this compound are published, methodologies for related 8-thio-substituted purines provide a framework. A plausible route involves:
-
Alkylation of Purine Precursors: Starting with 3-methylxanthine, sequential alkylation at positions 7 and 8 using phenethyl bromide and isopropyl disulfide, respectively, under basic conditions .
-
Protection-Deprotection Strategies: Employing temporary protecting groups (e.g., benzyl for carbonyls) to direct regioselectivity.
Key Challenges:
-
Regioselectivity: Ensuring alkylation occurs exclusively at N7 and S8 positions.
-
Sulfur Stability: Avoiding oxidation of the thioether to sulfone during synthesis.
Reactivity Profile
The compound’s functional groups confer distinct reactivity:
-
Thioether Group: Susceptible to oxidation with agents like , forming sulfoxides or sulfones, which could modulate biological activity.
-
Phenethyl Chain: Participates in electrophilic aromatic substitution (e.g., nitration) or hydrogenation to a cyclohexylethyl derivative.
-
Dione Motif: May undergo condensation reactions with amines or hydrazines to form heterocyclic derivatives.
Challenges in Research and Development
Data Availability
Sigma-Aldrich explicitly disclaims analytical data for this compound, stating it is provided “as-is” without purity or identity verification . This lack of characterization hampers reproducibility and safety assessments.
Synthetic Complexity
Multi-step synthesis with low yields (common in purine alkylation) and purification difficulties due to the compound’s hydrophobicity present barriers to large-scale production .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume